(1R,2S)-2-aminocycloheptane-1-carboxylic acid
Overview
Description
(1R,2S)-2-aminocycloheptane-1-carboxylic acid is a chiral, non-proteinogenic amino acid. This compound is characterized by a seven-membered cycloheptane ring with an amino group at the second position and a carboxylic acid group at the first position. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-aminocycloheptane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization to form the cycloheptane ring . The reaction conditions often include the use of chiral catalysts and specific temperature and pH controls to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the use of biocatalysts or enzymatic routes. These methods are advantageous due to their efficiency and selectivity, as well as their environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-2-aminocycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-aminocyclopentane-1-carboxylic acid: A five-membered ring analog with similar chemical properties but different biological activity.
(1R,2S)-2-aminocyclohexane-1-carboxylic acid: A six-membered ring analog that is often used in similar research contexts.
Uniqueness
(1R,2S)-2-aminocycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in studies of molecular interactions and enzyme mechanisms .
Properties
IUPAC Name |
(1R,2S)-2-aminocycloheptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYSUVFRBTZYIQ-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370449 | |
Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522644-03-7 | |
Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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